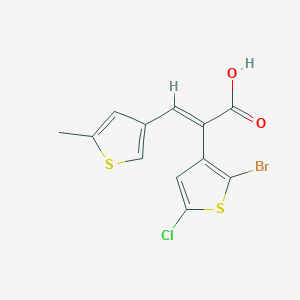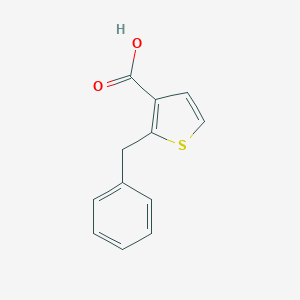![molecular formula C13H14S2 B428838 3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B428838.png)
3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene is a heterocyclic compound with a unique structure that includes a fused thiophene and cyclopentane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and cyclopentadiene in the presence of a catalyst to facilitate the cyclization reaction . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry:
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific electronic and optical properties
Propiedades
Fórmula molecular |
C13H14S2 |
|---|---|
Peso molecular |
234.4g/mol |
Nombre IUPAC |
3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-8(3)14-10-5-11-13(12(6)10)7(2)9(4)15-11/h5H2,1-4H3 |
Clave InChI |
PBEARLLTJDJEJP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
SMILES canónico |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428761.png)


![3-Chlorodibenzo[b,d]thiophen-4-ol](/img/structure/B428767.png)

![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428772.png)
![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428773.png)

![3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)

